7-Fluorobenzofuran-3-carbaldehyde
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Overview
Description
7-Fluorobenzofuran-3-carbaldehyde is a chemical compound belonging to the benzofuran family, characterized by a fluorine atom at the 7th position and an aldehyde group at the 3rd position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts acylation of fluorobenzene with furan-2-carbaldehyde, followed by cyclization to form the benzofuran ring . Another approach involves the use of palladium-catalyzed coupling reactions to introduce the fluorine atom and aldehyde group simultaneously .
Industrial Production Methods: Industrial production of 7-Fluorobenzofuran-3-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Fluorobenzofuran-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed:
Oxidation: Formation of 7-fluorobenzofuran-3-carboxylic acid.
Reduction: Formation of 7-fluorobenzofuran-3-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluorobenzofuran-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Fluorobenzofuran-3-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with cellular membranes and molecular targets .
Comparison with Similar Compounds
4-Fluorobenzofuran-7-carbaldehyde: Similar structure but with the fluorine atom at the 4th position.
7-Methoxy-benzofuran-2-carbaldehyde: Contains a methoxy group instead of a fluorine atom.
Quinoline-7-carbaldehyde: A different heterocyclic structure with similar functional groups.
Uniqueness: 7-Fluorobenzofuran-3-carbaldehyde is unique due to the specific positioning of the fluorine atom and aldehyde group, which can influence its reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C9H5FO2 |
---|---|
Molecular Weight |
164.13 g/mol |
IUPAC Name |
7-fluoro-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C9H5FO2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-5H |
InChI Key |
QITRGDRWVYUJGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC=C2C=O |
Origin of Product |
United States |
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